Tolnaftate

Catalog No.
S545551
CAS No.
2398-96-1
M.F
C19H17NOS
M. Wt
307.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tolnaftate

CAS Number

2398-96-1

Product Name

Tolnaftate

IUPAC Name

O-naphthalen-2-yl N-methyl-N-(3-methylphenyl)carbamothioate

Molecular Formula

C19H17NOS

Molecular Weight

307.4 g/mol

InChI

InChI=1S/C19H17NOS/c1-14-6-5-9-17(12-14)20(2)19(22)21-18-11-10-15-7-3-4-8-16(15)13-18/h3-13H,1-2H3

InChI Key

FUSNMLFNXJSCDI-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)N(C)C(=S)OC2=CC3=CC=CC=C3C=C2

Solubility

less than 1 mg/mL at 72 °F (NTP, 1992)

Synonyms

Aftate, Breezee, Chinofungin, Chlorisept, Curatin, Genaspor, Micoisdin, NP 27, NP-27, NP27, Ony Clear, Ony-Clear, Purder N, Tolnaftat, Sporiline, Tinactin, Tinaderm, Tinatox, Tineafax, Ting, Tolnaftat Purder N, Tolnaftate, Tonoftal, ZeaSorb

Canonical SMILES

CC1=CC(=CC=C1)N(C)C(=S)OC2=CC3=CC=CC=C3C=C2

Description

The exact mass of the compound Tolnaftate is 307.1031 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 72° f (ntp, 1992)0.0000702 mg/ml at 25 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757355. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Carbamates - Thiocarbamates. It belongs to the ontological category of monothiocarbamic ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action

Researchers have investigated how Tolnaftate disrupts fungal growth. Studies have shown that Tolnaftate interferes with the fungus's ability to synthesize ergosterol, a vital component of the fungal cell wall. This disrupts the cell wall's integrity, leading to fungal cell death Source: National Institutes of Health website on Tolnaftate, [PubMed Central: ].

Development of New Antifungal Drugs

Tolnaftate's chemical structure has served as a foundation for developing new antifungal medications. By modifying the Tolnaftate molecule, scientists have created new antifungal drugs with potentially broader spectrums or improved potency ].

Combination Therapy

Research has explored the use of Tolnaftate in combination with other antifungal medications. Studies suggest that combining Tolnaftate with other antifungals may have synergistic effects, meaning the combination could be more effective than either drug alone ].

Tolnaftate is a synthetic antifungal agent classified as a thiocarbamate, with the chemical name 2-naphthyl N-methyl-N-(3-tolyl)thionocarbamate. It appears as a white crystalline powder and is poorly soluble in water, with a melting point ranging from 110 to 111.5 °C (230 to 232.7 °F) . Its molecular formula is C₁₉H₁₇NOS, and it has a molecular weight of approximately 307.43 g/mol .

As mentioned earlier, the precise mechanism of Tolnaftate's antifungal action remains under investigation. However, the prevailing theory suggests it disrupts the fungal cell wall by inhibiting the enzyme squalene epoxidase, an enzyme crucial for ergosterol biosynthesis []. Ergosterol is a vital component of the fungal cell membrane, and its depletion weakens the cell wall, leading to fungal cell death [].

Tolnaftate is generally considered safe for topical use with minimal side effects. However, some people may experience mild skin irritation, burning, or stinging at the application site []. Tolnaftate is not intended for oral ingestion and can cause gastrointestinal upset if swallowed [].

Tolnaftate acts primarily by inhibiting the enzyme squalene epoxidase, which is crucial in the biosynthesis of ergosterol, a key component of fungal cell membranes. This inhibition leads to an accumulation of squalene and a deficiency of ergosterol, disrupting fungal cell integrity . The reaction can be summarized as follows:

  • Inhibition of Squalene Epoxidase:
    • Tolnaftate binds to the enzyme, preventing the conversion of squalene to 2,3-epoxysqualene.
    • This action ultimately affects the production of ergosterol.

The synthesis of tolnaftate involves several steps:

  • Formation of Thiocarbamate:
    • The reaction typically starts with the formation of a thiocarbamate from appropriate thiocarbamic acid derivatives.
  • Naphthalene Derivatives:
    • Naphthalene derivatives are introduced to form the final compound through nucleophilic substitution reactions.
  • Purification:
    • The product is purified through crystallization or chromatography techniques to obtain high-purity tolnaftate .

Tolnaftate is primarily used in topical formulations for treating superficial fungal infections. Common dosage forms include:

  • Cream
  • Powder
  • Spray
  • Liquid aerosol

It is indicated for conditions such as:

  • Tinea pedis (athlete's foot)
  • Tinea cruris (jock itch)
  • Tinea corporis (ringworm)

Despite its effectiveness in these areas, tolnaftate has seen decreased usage with the advent of more potent antifungal agents like terbinafine and naftifine .

Tolnaftate has been studied for its interactions with various biological systems. Notably:

  • Drug Interactions: There are no significant interactions reported between tolnaftate and other medications or food substances .
  • Allergic Reactions: Some users may experience allergic reactions, including skin irritation or hives .

While generally safe, it is recommended that patients monitor for any adverse effects during treatment.

Several compounds share structural or functional similarities with tolnaftate. Below is a comparison highlighting their unique features:

Compound NameChemical StructureMechanism of ActionUnique Features
TerbinafineAllylamineInhibits squalene epoxidaseMore potent against dermatophytes
NaftifineAllylamineInhibits squalene epoxidaseBroad-spectrum antifungal activity
LiranaftateThiocarbamateSimilar mechanism to tolnaftateUsed primarily in veterinary medicine
GriseofulvinAntibioticDisrupts mitotic spindle functionEffective against systemic fungal infections

Tolnaftate's specificity towards certain fungi and its relatively lower efficacy compared to newer agents make it unique in its application yet limited in its scope compared to more potent alternatives .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Crystals or white powder. (NTP, 1992)
Solid

XLogP3

5.5

Hydrogen Bond Acceptor Count

2

Exact Mass

307.10308534 g/mol

Monoisotopic Mass

307.10308534 g/mol

Heavy Atom Count

22

LogP

5.1

Appearance

White to off-white solid powder.

Melting Point

230.9 to 232.7 °F (NTP, 1992)
111 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

06KB629TKV

GHS Hazard Statements

Aggregated GHS information provided by 77 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 38 of 77 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 39 of 77 companies with hazard statement code(s):;
H319 (92.31%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H400 (89.74%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (89.74%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
H411 (89.74%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Tolnaftate topical is used to treat skin infections such as athlete's foot, jock itch, and ringworm infections. Tolnaftate is also used, along with other antifungals, to treat infections of the nails, scalp, palms, and soles of the feet. The powder and powder aerosol may be used to prevent athlete's foot.

Pharmacology

Tolnaftate is a synthetic over-the-counter anti-fungal agent.
Tolnaftate is a thiocarbamate derivative with either fungicidal or fungistatic property. Tolnaftate is a selective, reversible and non-competitive inhibitor of membrane-bound squalene-2,3- epoxidase, an enzyme involved in the biosynthesis of ergosterol. Inhibition leads to the accumulation of squalene and a deficiency in ergosterol, an essential component of fungal cell walls, thereby increasing membrane permeability, disrupting cellular organization and causing cell death. In addition, this agent may also distort the hyphae and stunts mycelial growth in susceptible fungi.

MeSH Pharmacological Classification

Antifungal Agents

ATC Code

D - Dermatologicals
D01 - Antifungals for dermatological use
D01A - Antifungals for topical use
D01AE - Other antifungals for topical use
D01AE18 - Tolnaftate

Mechanism of Action

Tolnaftate is a topical fungicide. Though its exact mechanism unknown, it is believed to prevent ergosterol biosynthesis by inhibiting squalene epoxidase. It has also been reported to distort the hyphae and to stunt mycelial growth in susceptible organisms.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

2398-96-1

Wikipedia

Tolnaftate
Levomepromazine

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

General Manufacturing Information

Carbamothioic acid, N-methyl-N-(3-methylphenyl)-, O-2-naphthalenyl ester: ACTIVE

Dates

Modify: 2023-08-15

FRET-ting over Inactivation

Gabriela K Popescu
PMID: 33159893   DOI: 10.1016/j.bpj.2020.10.015

Abstract




Many XCI-ting routes to reach the eXACT dose

Jean-François Ouimette, Claire Rougeulle
PMID: 33257807   DOI: 10.1038/s41556-020-00608-3

Abstract




[Influence on orbicularis oculi muscle in the patients with facial neuritis treated with the penetra-ting needling at Cuanzhu (BL2) and Yuyao (EX-HN4) combined with the perpendicular needling at Shenmai (BL62)]

Li-Wei Xu, Xing-Miao Quan, Chun-Xia Song, Yu-Lan Liu, Hong-Yan Xu
PMID: 32959557   DOI: 10.13702/j.1000-0607.190894

Abstract

To explore the therapeutic effect on incomplete eyelid in the patients with facial neuritis treated with the penetrating needling at Cuanzhu (BL2) and Yuyao (EX-HN4) combined with the perpendicular needling at Shenmai (BL62).
A total of 64 patients with facial neuritis, in compliance with the inclusion criteria, were randomized into a treatment group and a control group, with 32 cases in each. In the treatment group, the penetrating needling was applied to BL2 and EX-HN4 on the affected side, combined with the perpendicular needling at bilateral BL62. Besides, on the affected side, the penetrating needling was applied from Yangbai (GB14) toward four directions, named Shangxing (GV23), Touwei (ST8), Cuanzu (BL2) and Sizukong (TE23), the mutual penetrating needling was adopted between Dicang (ST4) and Jiache (ST6). Between Yingxiang (LI20) and Xiaguan (ST7), a row-arranged needling technique was applied. All of the needles were retained for 10 to 30 min in each treatment. The treatment was given once daily and the treatment for 10 days was as 1 course. A total of 2 courses of treatment were required. In the control group, prednisone acetate (30 mg/d), was administered consecutively for 5 days. Afterward, the dose was reduced to be 10 mg/d and the medication stopped after taking consecutively for 1 week. Muscular injection with vitamin B
(0.5 mg) and B
(0.1 mg) was given, once daily. 10 days later, vitamin B1 was taken for oral administration, 10 mg each time, three times a day, for 10 days totally. Before and after the treatment, the clinical effect was compared between the two groups in terms of the analysis on the Hourse-Brackman (H-B) grade of facial nerve function, the distance between the upper and the lower eyelids, muscle strength, degree of eyelid closure and electromyogram (EMG).
The total effective rate of treatment group was 96.9 % (31/32), better than 84.4%(27/32) in the control group (
<0.05). After treatment, in the treatment group, the distance between the upper and lower eyelids, the muscle strength, the degree of eyelid closure, the wave amplitude of motor nerve conduction and the latent period, as well as the blink reflex were all improved as compared with those before the treatment (
<0.01,
<0.05). In the control group, the distance between the upper and lower eyelids, the muscle strength, the degree of eyelid closure, the latent period of motor nerve conduction and the blink reflex were all improved as compared with those before the treatment (
<0.01,
<0.05). After the treatment, the results of the distance between the upper and lower eyelids, the muscle strength, the degree of eyelid closure, the wave amplitude of motor nerve conduction and the latent period, as well as the blink reflex in the treatment group were all better than those in the control group (
<0.05,
<0.01).
The treatment with the penetrating needling at Cuanzhu (BL2) and Yuyao (EX-HN4) combined with the perpendicular needling at Shenmai (BL62) greatly promotes the recovery of orbicularis oculi muscle in the patients with facial neuritis, reduces the complications and presents the satisfactory clinical effect.


Tolnaftate inhibits ergosterol production and impacts cell viability of Leishmania sp

Eduardo Seiji Yamamoto, Jéssica Adriana de Jesus, Adriana Bezerra-Souza, Juliana R Brito, João Henrique G Lago, Márcia Dalastra Laurenti, Luiz Felipe Domingues Passero
PMID: 32653607   DOI: 10.1016/j.bioorg.2020.104056

Abstract

Leishmaniasis is an infectious disease caused by protozoan parasites of the genus Leishmania. The treatment of all forms of leishmaniasis relies on first-line drug, pentavalent antimonial, and in cases of drug failure, the second-line drug amphotericin B has been used. Besides the high toxicity of drugs, parasites can be resistant to antimonial in some areas of the World, making it necessary to perform further studies for the characterization of new antileishmanial agents. Thus, the aim of the present work was to evaluate the leishmanicidal activity of tolnaftate, a selective reversible and non-competitive inhibitor of the fungal enzyme squalene epoxidase, which is involved in the biosynthesis of ergosterol, essential to maintain membrane physiology in fungi as well as trypanosomatids. Tolnaftate eliminated promastigote forms of L. (L.) amazonensis, L. (V.) braziliensis and L. (L.) infantum (EC
~ 10 μg/mL and SI ~ 20 for all leishmanial species), and intracellular amastigote forms of all studied species (EC
~ 23 μg/mL in infections caused by dermatotropic species; and 11.7 μg/mL in infection caused by viscerotropic species) with high selectivity toward parasites [SI ~ 8 in infections caused by dermatotropic species and 17.4 for viscerotropic specie]. Promastigote forms of L. (L.) amazonensis treated with the EC
of tolnaftate displayed morphological and physiological changes in the mitochondria and cell membrane. Additionally, promastigote forms treated with tolnaftate EC
reduced the level of ergosterol by 5.6 times in comparison to the control parasites. Altogether, these results suggest that tolnaftate has leishmanicidal activity towards Leishmania sp., is selective, affects the cell membrane and mitochondria of parasites and, moreover, inhibits ergosterol production in L. (L.) amazonensis.


UPLC-based assay to assess the hydrophobicity of Antibody-Drug Conjugate (ADC) payloads

Ilona Pysz, Paul J M Jackson, David J Barlow, Khondaker Miraz Rahman, David E Thurston
PMID: 32361467   DOI: 10.1016/j.jchromb.2020.122075

Abstract

Antibody-Drug Conjugates (ADCs) consist of antibodies attached to cytotoxic small molecules or biological agents (i.e., payloads) through chemical linkers which may be cleavable or non-cleavable. The development of new ADCs is challenging, particularly the process of attaching the linker-payload construct to the antibody (i.e., the conjugation process). One of the major problems associated with conjugation is high hydrophobicity of the payload which can lead to low yields of the ADC through aggregation and/or lower than desired Drug-Antibody Ratios (DARs). We report here a UPLC-based assay that can be used to study the physicochemical properties of ADC payloads at an early stage of development, and to provide information on whether the hydrophilic-hydrophobic balance is suitable for conjugation or further physicochemical optimization is required. The assay is relatively simple to establish and should be of use to those working in the ADC area.


Coupling of liquid-liquid extraction and mathematical filtration techniques for the separation and quantification of five components in semisolid dosage form with severely overlapped spectra

Hayam M Lotfy, Nesma M Fahmy
PMID: 32276225   DOI: 10.1016/j.saa.2020.118299

Abstract

Quadriderm cream was a combination of four components; Clioquinol (CLIO), Betamethasone (BETA), Tolnaftate (TOL), Gentamicin (GEN) in addition to the preservative Chlorocresol (CC). Four components CLIO, TOL, BETA, and CC were extracted in methanol and determined by mathematic filtration spectrophotometric techniques. The partially overlapped spectrum of CLIO was determined by constant value, constant multiplication, and concentration value methods then eliminated via spectrum subtraction (SS) to get the resolved ternary mixture of TOL, BETA, and CC with severely overlapping spectra. TOL was determined by derivative ratio at zero crossing point of BETA using CC as a divisor. While, BETA could be determined using TOL as a divisor at zero crossing of CC. BETA and CC were obtained using novel (DD
FS) followed by SS. By applying these novel procedures, the DD
spectrum of each component alone was recovered where P
was directly proportional to its concentration. Liquid-liquid extraction technique was used for the semisolid dosage form where GEN was extracted with a mixture of chloroform: water (50:50, v/v); and the induced fluorescence obtained by derivatization with o-phthalaldehyde was measured at 419 nm after excitation at 359 nm. Accuracy and precision testing of the developed methods showed good results. Specificity of the methods was ensured and was successfully applied for the analysis of pharmaceutical formulation of the five components in combination. ICH guidelines were used for validation of the proposed methods. Statistical data were calculated, and the results were satisfactory revealing no significant difference regarding accuracy and precision.


Novel spectral manipulations for determinations of Tolnaftate along with related toxic compounds: Drug profiling and a comparative study

Raghda A Emam, Maha M Abdelrahman, Eglal A Abdelaleem, Nouruddin W Ali
PMID: 31284238   DOI: 10.1016/j.saa.2019.117290

Abstract

A comparative study using novel quadruple divisor and mean centering of ratio spectra spectrophotometric methods was developed for resolution of five- component mixture of Tolnaftate, β-naphthol (Tolnaftate alkaline degradation product and its toxic impurity), methyl(m-tolyl)carbamic acid (Tolnaftate alkaline degradation product), N-methyl-m-toluidine (Tolnaftate toxic impurity) and methyl paraben (as a preservative). For the novel quadruple divisor method, each component in the quinary mixture was determined by dividing the quinary mixture spectrum by a sum of standard spectrum of equal concentration of the other four components as a quadruple divisor. First derivative of each ratio spectra was then obtained which allowed selective determination of each component without interference from other components in the mixture. The second method was mean centering of ratio spectra that depended on utilizing the mean centered ratio spectra in four successive steps leading to enhancement of the signal to noise ratio. The absorption spectra of the five studied components were recorded in the wavelength range of 210-350 nm. The mean centered fourth ratio spectra amplitudes for each component were used for its determination. The developed methods were successfully applied for determination of laboratory prepared quinary mixtures to ensure method's specificity, then, were further applied on Tinea Cure® cream where no interference from excipients. For the first time, Tolnaftate was determined along with its toxic impurity; β-naphthol, that could be absorbed by the skin, causing systemic toxic effects, unlike Tolnaftate that poorly absorbed, indicating the significance of this work. The proposed methods were statistically compared with each other and with the reference method. Furthermore, ICH guidelines were followed for their validation.


Efficacy of topical clotrimazole vs. topical tolnaftate in the treatment of otomycosis. A randomized controlled clinical trial

Lesly Jimenez-Garcia, Erika Celis-Aguilar, Gaudencio Díaz-Pavón, Victor Muñoz Estrada, Ángel Castro-Urquizo, Nemiliztli Hernández-Castillo, Ernesto Amaro-Flores
PMID: 30826311   DOI: 10.1016/j.bjorl.2018.12.007

Abstract

Otomycosis, an infection of the ear canal by fungi, is prevalent in hot and humid weather. Nevertheless, there is not sufficient evidence for the effectiveness of different topical antifungal treatments. Tolnaftate, is a topical antifungal agent described to be effective in the treatment of otomycosis. Currently there are not sufficient studies that prove its efficacy.
To compare the efficacy of clotrimazole and tolnaftate administration in the treatment of otomycosis.
A controlled, randomized and open clinical trial included patients diagnosed with fungal external otitis who were treated with topical antifungals, randomized into two treatment groups: (1) clotrimazole cream; (2) tolnaftate solution. They were microscopically evaluated at one and two weeks of treatment to determine resolution of disease. Recurrence and complications were recorded. Demographic and clinical variables were collected and analyzed. Follow-up and final outcomes (absence of infection) were compared between groups.
Forty eight patients were included, 28 in the clotrimazole group and 20 in the tolnaftate group. Spring was the weather most commonly associated with otomycosis, while otic manipulation was the risk factor more common in both groups. Predominant symptoms were itching and otic fullness. Aspergillus niger organism was isolated most frequently. Treatment with clotrimazole resulted in 75% resolution vs 45% resolution with treatment with tolnaftate at one week of treatment (p=0.007). The Tolnaftate treatment group demonstrated higher recurrence rates and treatment failures, 20% and 15% respectively.
Clotrimazole cream treatment is more effective than tolnaftate for uncomplicated otomycosis. More studies are needed to corroborate our results.


C(h)AR-ting a new course in incurable lymphomas: CAR T cells for mantle cell and follicular lymphomas

Caron A Jacobson, Marcela V Maus
PMID: 33232481   DOI: 10.1182/bloodadvances.2020003391

Abstract

Chimeric antigen receptor (CAR) T-cell therapy targeting CD19 has transformed the natural history of relapsed and refractory B-cell acute lymphoblastic leukemia and aggressive B-cell non-Hodgkin lymphoma. Based on these results, CD19 CAR T cells have since been tested in largely incurable lymphomas, including mantle cell lymphoma, follicular lymphoma, and marginal zone lymphoma, with promising early results that raise the question of whether this cellular immunotherapy could have curative potential and change the natural history of these diseases. This article reviews these results and this hypothesis.


Novel therapeutic compounds for prostate adenocarcinoma treatment: An analysis using bioinformatic approaches and the CMap database

Kai Li, Jingyuan Fan, Xinyi Qin, Qingjun Wei
PMID: 33371142   DOI: 10.1097/MD.0000000000023768

Abstract

Prostate adenocarcinoma is the most frequently diagnosed malignancy, particularly for people >70 years old. The main challenge in the treatment of advanced neoplasm is bone metastasis and therapeutic resistance for known oncology drugs. Novel treatment methods to prolong the survival time and improve the life quality of these specific patients are required. The present study attempted to screen potential therapeutic compounds for the tumor through bioinformatics approaches, in order to provide conceptual treatment for this malignant disease.
Differentially expressed genes were obtained from the Gene Expression Omnibus database and submitted into the Connectivity Map database for the detection of potentially associated compounds. Target genes were extracted from the search results. Functional annotation and pathway enrichment were performed for the confirmation. Survival analysis was used to measure potential therapeutic effects.
It was revealed that 3 compounds (vanoxerine, tolnaftate, and gabexate) may help to prolong the disease-free survival time from tumor metastasis of patients with the tumor. A total of 6 genes [also-keto reductase family 1 member C3 (AKR1C3), collagen type III α 1 chain (COL3A1), lipoprotein lipase (LPL), glucuronidase, β pseudogene 11 (GUSBP11), apolipoprotein E (APOE), and collagen type I α 1 chain (COL1A1)] were identified to be the potential therapeutic targets for the aforementioned compounds.
In the present study, it was speculated that 3 compounds may function as the potential therapeutic drugs of bone metastatic prostate adenocarcinoma; however, further studies verifying vitro and in vivo are necessary.


Explore Compound Types